2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole
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Overview
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the indole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole typically involves the cyclization of Schiff bases. The general formula for these Schiff bases is (3a-i), where various substituents can be introduced to modify the properties of the final product. The cyclization is carried out using complex bases of amides of group I of the periodic table (such as sodium amide or potassium amide) and alcoholates (such as sodium tert-butoxide or potassium tert-butoxide) in inert, proton-free diluents like benzene, cyclohexane, toluene, xylene, or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of scalable synthetic routes involving readily available reagents and solvents is crucial for large-scale production. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, especially at the nitrogen atom, can introduce different functional groups, enhancing its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution can yield various alkylated or arylated indole derivatives .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The compound’s ability to form stable complexes with these targets is crucial for its biological activity .
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole
- 2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrobromide
Comparison: Compared to these similar compounds, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole is unique due to the presence of an additional nitrogen atom in its structure. This modification can enhance its binding affinity to certain biological targets, making it a more potent inhibitor in some cases .
Properties
IUPAC Name |
4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-7-8-6-11-5-3-9(8)13-10(7)12-4-1/h1-2,4,11H,3,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYXTXCXXTZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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